RmlA-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

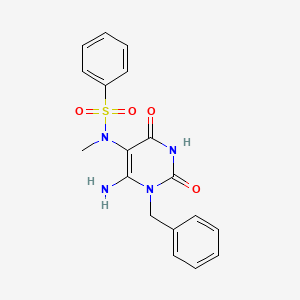

C18H18N4O4S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C18H18N4O4S/c1-21(27(25,26)14-10-6-3-7-11-14)15-16(19)22(18(24)20-17(15)23)12-13-8-4-2-5-9-13/h2-11H,12,19H2,1H3,(H,20,23,24) |

InChI Key |

NTXAKLDOOQBMCR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanistic Landscape of RmlA Inhibition: A Technical Guide

Disclaimer: As of the latest literature review, the specific inhibitor "RmlA-IN-1" does not appear in published scientific databases. Therefore, this document provides a comprehensive technical guide on the mechanism of action of inhibitors targeting the enzyme RmlA (Glucose-1-phosphate thymidylyltransferase), the presumed target of a hypothetical "this compound". This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

The enzyme Glucose-1-phosphate thymidylyltransferase, or RmlA, is a critical component in the biosynthesis of L-rhamnose, an essential building block of the bacterial cell wall in many pathogenic species, including Mycobacterium tuberculosis and Pseudomonas aeruginosa.[1][2] Its absence in eukaryotes makes it an attractive target for the development of novel antibiotics.[2] RmlA catalyzes the initial and rate-limiting step in the dTDP-L-rhamnose synthesis pathway: the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate.[3][4] This guide delineates the molecular mechanism of RmlA, explores the action of its known inhibitors, presents quantitative data on their efficacy, and details the experimental protocols for studying this enzyme.

The RmlA Catalytic Mechanism and Pathway

RmlA is the first of four enzymes (RmlA-D) in the dTDP-L-rhamnose biosynthetic pathway.[5] The enzyme functions as a homotetramer and its activity is allosterically regulated by the final product of the pathway, dTDP-L-rhamnose.[1][3]

The catalytic reaction proceeds as follows: d-glucose-1-phosphate + dTTP ⇌ dTDP-d-glucose + pyrophosphate[5]

This reaction is the first committed step towards the synthesis of L-rhamnose, which is crucial for the integrity of the bacterial cell wall.[6] The essentiality of the rmlA gene for mycobacterial growth has been demonstrated, and its knockout leads to detrimental effects on cell morphology and viability.[5]

The dTDP-L-rhamnose Biosynthesis Pathway

The synthesis of dTDP-L-rhamnose is a four-step enzymatic process:

-

RmlA: Catalyzes the formation of dTDP-D-glucose from G1P and dTTP.[5]

-

RmlB: Oxidizes dTDP-D-glucose to form dTDP-6-deoxy-D-xylo-4-hexulose.[5]

-

RmlC: Converts dTDP-6-deoxy-D-xylo-4-hexulose to dTDP-6-deoxy-L-lyxo-4-hexulose.[5]

-

RmlD: Catalyzes the reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to yield the final product, dTDP-L-rhamnose.[5]

Mechanism of RmlA Inhibition

Inhibition of RmlA can occur through two primary mechanisms: competitive inhibition at the active site and allosteric inhibition at a remote site.

Allosteric Inhibition

A significant breakthrough in targeting RmlA has been the discovery of potent inhibitors that bind to an allosteric site remote from the catalytic center.[4] These inhibitors are not structurally similar to the natural substrates. Despite binding at a distance, they act as competitive inhibitors with respect to G1P, exhibiting high cooperativity.[4]

Structural analysis reveals that the binding of these allosteric inhibitors prevents a crucial conformational change in the RmlA enzyme that is necessary for its ordered bi-bi mechanism.[4] The pyrimidinedione core of some of these inhibitors stacks against specific residues, such as Arg219', and forms hydrophobic interactions with residues like Leu45 and Ile256.[4] This interaction locks the enzyme in a conformation that is unfavorable for substrate binding and catalysis.

Feedback Inhibition

The natural end-product of the pathway, dTDP-L-rhamnose, acts as a feedback inhibitor of RmlA.[1] It functions as both a competitive and non-competitive inhibitor, providing a natural regulatory mechanism for L-rhamnose production in bacteria.[1]

Quantitative Data on RmlA Inhibitors

Several potent inhibitors of P. aeruginosa RmlA have been identified through high-throughput screening and subsequent optimization.[4] The inhibitory activity of these compounds highlights the druggability of the allosteric site.

| Compound | Target Organism | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| dTDP-L-rhamnose | P. aeruginosa | Competitive & Non-competitive | - | 22 | [1] |

| Pyrimidinedione Analog 1a | P. aeruginosa | Allosteric, Competitive with G1P | Potent (nanomolar range) | - | [2][4] |

| Other Thymine Analogs | P. aeruginosa | Allosteric, Competitive with G1P | Nanomolar range | - | [4] |

Note: Specific IC50 and Ki values for the pyrimidinedione and thymine analogs are often proprietary or presented within broader structure-activity relationship studies and are generalized here as "potent" or in the "nanomolar range" as described in the literature.[2][4]

Experimental Protocols

The study of RmlA and its inhibitors involves a range of biochemical and biophysical techniques.

In Vitro Phosphorylation Assay

This assay is used to determine if RmlA is a substrate for protein kinases, such as in the study of its regulation in M. tuberculosis.[6]

Protocol:

-

Purified recombinant RmlA and the serine/threonine protein kinase (e.g., PknB) are incubated together.

-

The reaction mixture includes a buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂) and [γ-³²P] ATP.

-

The reaction is incubated at room temperature for a specified time (e.g., 30 minutes).

-

The reaction is stopped by adding SDS-PAGE loading buffer.

-

Proteins are separated by SDS-PAGE.

-

The gel is dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated RmlA.[6]

Mass Spectrometry for Phosphorylation Site Identification

This method is employed to identify the specific amino acid residues on RmlA that are phosphorylated.

Protocol:

-

Phosphorylated RmlA is excised from a Coomassie-stained SDS-PAGE gel.

-

The protein is subjected to in-gel digestion with a protease (e.g., trypsin).

-

The resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS).

-

The mass spectra are analyzed to identify phosphopeptides and pinpoint the exact sites of phosphorylation.[6]

High-Throughput Screening (HTS) for Inhibitor Identification

HTS is utilized to screen large compound libraries for potential RmlA inhibitors.

Protocol:

-

A biochemical assay that measures RmlA activity is adapted for a high-throughput format (e.g., a coupled-enzyme assay that produces a fluorescent or colorimetric signal).

-

The assay is performed in multi-well plates.

-

Each well contains RmlA, its substrates (G1P and dTTP), and a unique compound from the library.

-

Enzyme activity is measured, and compounds that significantly reduce the signal are identified as "hits."

-

Hit compounds are then subjected to further validation and characterization.[4]

X-ray Crystallography for Structural Analysis

This technique provides high-resolution structural information about RmlA and how inhibitors bind to it.

Protocol:

-

Highly pure RmlA protein is crystallized, often in the presence of a substrate, product, or inhibitor.

-

The crystals are exposed to a high-intensity X-ray beam.

-

The diffraction pattern is collected and used to calculate an electron density map.

-

The electron density map is used to build a three-dimensional model of the protein and any bound ligands.[1][2][4]

Conclusion

RmlA remains a highly viable and promising target for the development of new antibacterial agents. The discovery of a druggable allosteric site has opened new avenues for designing potent and specific inhibitors. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these allosteric inhibitors to develop clinically effective drugs. The detailed understanding of the RmlA mechanism and the availability of robust experimental protocols provide a solid foundation for these drug discovery efforts.

References

- 1. The structural basis of the catalytic mechanism and regulation of glucose‐1‐phosphate thymidylyltransferase (RmlA) | The EMBO Journal [link.springer.com]

- 2. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

RmlA-IN-1: A Potent Allosteric Inhibitor of Glucose-1-Phosphate Thymidylyltransferase (RmlA)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glucose-1-phosphate thymidylyltransferase (RmlA) is a critical enzyme in the biosynthesis of L-rhamnose, an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1][2][3] The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. RmlA presents a promising target for the development of such agents. This technical guide details the characterization of RmlA-IN-1, a representative of a novel class of potent, allosteric inhibitors of RmlA. These thymine analogues exhibit nanomolar inhibitory activity by binding to a site distinct from the active site, yet they display competitive inhibition with respect to the glucose-1-phosphate substrate.[1][3][4] This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for the study of RmlA and its inhibitors, serving as a valuable resource for researchers in the fields of microbiology, biochemistry, and antibacterial drug discovery.

Introduction: The Role of RmlA in Bacterial Cell Wall Biosynthesis

The enzyme glucose-1-phosphate thymidylyltransferase (RmlA; EC 2.7.7.24) catalyzes the first of four sequential enzymatic reactions in the biosynthesis of deoxythymidine diphosphate (dTDP)-L-rhamnose.[2][5] RmlA condenses glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi).[1][3] The subsequent enzymes in the pathway, RmlB, RmlC, and RmlD, modify this product to yield dTDP-L-rhamnose.[2] This nucleotide sugar is a crucial precursor for the synthesis of L-rhamnose-containing polysaccharides that are integral to the structural integrity of the bacterial cell wall in many microorganisms.[1][2] The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibiotics.

The L-Rhamnose Biosynthetic Pathway

The biosynthesis of dTDP-L-rhamnose is a four-step enzymatic cascade. The disruption of this pathway can compromise the bacterial cell wall, leading to attenuated virulence and bacterial cell death.[6]

Caption: The four-step enzymatic pathway for the biosynthesis of dTDP-L-rhamnose.

This compound: An Allosteric Inhibitor

This compound is a representative of a class of thymine analogue inhibitors developed through high-throughput screening followed by optimization using protein crystallography and in silico screening.[1][4] These compounds exhibit potent, nanomolar inhibition of RmlA from P. aeruginosa.[1]

Mechanism of Action

Structural and kinetic studies have revealed a novel mechanism of allosteric inhibition for this class of compounds.[1][3] this compound binds to a regulatory site on the RmlA homotetramer, remote from the active site where G1P and dTTP bind.[1][4] The active sites are located at the dimer-dimer interfaces of the tetrameric enzyme, while the allosteric sites are situated at the monomer-monomer interfaces.[1]

Despite binding to an allosteric site, this compound acts as a competitive inhibitor with respect to G1P, but not dTTP.[1] RmlA follows a sequential ordered bi-bi catalytic mechanism, where dTTP must bind first to induce a conformational change that creates a functional binding site for G1P.[1][2] this compound is believed to prevent this crucial conformational change, thereby blocking G1P binding and inhibiting the enzymatic reaction.[1][3] This mechanism is characterized by a high degree of cooperativity.[1]

Caption: Proposed mechanism of allosteric inhibition of RmlA by this compound.

Quantitative Data

The inhibitory potency and kinetic parameters of RmlA are crucial for understanding its function and for the development of effective inhibitors.

Inhibitory Activity

The following table summarizes the inhibitory activity of a representative potent inhibitor from the thymine analogue series, designated here as this compound, against P. aeruginosa RmlA.

| Inhibitor | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound (inhibitor 8a) | P. aeruginosa RmlA | 0.073 | [1] |

RmlA Kinetic Parameters

Kinetic parameters for RmlA have been determined for various bacterial species. The following table provides examples.

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Saccharothrix syringae | dTTP | 49.56 | 5.39 | [7] |

| Saccharothrix syringae | Glc-1-P | 117.30 | 3.46 | [7] |

| Saccharothrix syringae | dTDP-glucose | 98.60 | 11.2 | [7] |

Experimental Protocols

RmlA Colorimetric Enzyme Assay

This protocol is adapted from methods used to determine the enzymatic activity of RmlA by quantifying the pyrophosphate (PPi) released during the reaction.[7][8] The PPi is hydrolyzed to inorganic phosphate (Pi) by an inorganic pyrophosphatase, and the Pi is then detected using a malachite green reagent.

Materials:

-

Purified RmlA enzyme

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Dithiothreitol (DTT; e.g., 1 mM)

-

Magnesium chloride (MgCl₂; e.g., 5 mM)

-

Deoxythymidine triphosphate (dTTP; e.g., 0.2 mM)

-

D-glucose-1-phosphate (G1P; e.g., 1 mM)

-

Saccharomyces cerevisiae inorganic pyrophosphatase (e.g., 0.04 units/reaction)

-

Malachite green reagent (0.03% w/v malachite green, 0.2% w/v ammonium molybdate, 0.05% v/v Triton X-100 in 0.7 N HCl)

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare a 50 µL reaction mixture containing Tris-HCl buffer, DTT, MgCl₂, dTTP, G1P, and inorganic pyrophosphatatse.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified RmlA enzyme (e.g., 5 µg) to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.

-

Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the malachite green reagent.

-

Incubation for Color Development: Incubate at 37°C for 5-15 minutes to allow for color development.

-

Measurement: Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

-

Data Analysis: The amount of Pi produced is proportional to the absorbance and can be quantified using a standard curve prepared with known concentrations of phosphate. This allows for the determination of enzyme activity.

Caption: Workflow for the colorimetric assay to determine RmlA enzyme activity.

Conclusion and Future Directions

This compound and its analogues represent a promising new class of antibacterial agents targeting the bacterial cell wall biosynthesis pathway. Their unique allosteric mechanism of inhibition provides a distinct advantage, potentially circumventing existing resistance mechanisms that target the active sites of enzymes. The detailed characterization of these inhibitors, including their mode of action and potent activity, paves the way for further structure-activity relationship (SAR) studies to optimize their pharmacological properties.[5][9] Future research should focus on enhancing the cellular permeability of these compounds and evaluating their efficacy in in vivo models of bacterial infection. The methodologies and data presented in this guide provide a solid foundation for the continued exploration of RmlA as a therapeutic target and the development of the next generation of antibiotics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]

- 4. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PubMed [pubmed.ncbi.nlm.nih.gov]

RmlA-IN-1: A Technical Guide to its Discovery and Development as a Novel Anti-bacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of RmlA-IN-1, a potent and selective inhibitor of the enzyme glucose-1-phosphate thymidylyltransferase (RmlA). RmlA is a critical component of the L-rhamnose biosynthetic pathway in many pathogenic bacteria, including Pseudomonas aeruginosa. The inhibition of this pathway represents a promising strategy for the development of new antibacterial agents. This guide details the discovery of this compound through high-throughput screening, its mechanism of action as an allosteric competitive inhibitor, and a summary of its biological activity. Furthermore, it provides detailed experimental protocols for its synthesis and in vitro and in vivo evaluation, along with visualizations of key pathways and experimental workflows to support further research and development efforts.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen, is a leading cause of hospital-acquired infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. The L-rhamnose biosynthetic pathway, essential for the synthesis of the bacterial cell wall component lipopolysaccharide (LPS), presents an attractive target for novel antibacterial drugs as it is absent in humans.

The first enzyme in this pathway, glucose-1-phosphate thymidylyltransferase (RmlA), catalyzes the reaction of dTTP with glucose-1-phosphate to form dTDP-D-glucose and pyrophosphate.[1] this compound (also known as Compound 8a) was identified as a potent inhibitor of P. aeruginosa RmlA.[2] This document serves as a technical resource for researchers engaged in the development of RmlA inhibitors.

Discovery of this compound

This compound was discovered through a high-throughput screening (HTS) campaign of a diverse chemical library against purified P. aeruginosa RmlA. The initial screen identified a series of pyrimidinedione-based compounds with inhibitory activity. Subsequent structure-activity relationship (SAR) studies led to the optimization of the initial hits, culminating in the identification of this compound (Compound 8a) as a highly potent inhibitor.

Mechanism of Action

This compound acts as an allosteric competitive inhibitor of RmlA.[2] X-ray crystallography studies have revealed that this compound does not bind to the active site of the enzyme but rather to a distinct allosteric site.[2] This binding event is proposed to prevent a conformational change necessary for the enzyme's catalytic activity, thereby inhibiting the production of dTDP-D-glucose.[3]

dot

Caption: this compound Allosteric Inhibition Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| This compound (8a) | P. aeruginosa RmlA | 0.073 | [2] |

| Hit 1 | P. aeruginosa RmlA | 0.22 | [2] |

| Hit 2 | P. aeruginosa RmlA | 1.23 | [2] |

Table 2: Antibacterial Activity

| Compound | Organism | MIC100 (µg/mL) | Reference |

| This compound (8a) | M. tuberculosis | Not Reported | |

| Compound 8f | M. tuberculosis | 25 | [2] |

| Compound 8p | M. tuberculosis | 50 | [2] |

| Isoniazid | M. tuberculosis | 0.078 | [2] |

Note: In simple bacterial growth assays, this compound did not show inhibition of P. aeruginosa PAO1, which is consistent with RmlA not being essential for survival but important for virulence in this organism.[2]

Experimental Protocols

Synthesis of this compound (Compound 8a)

The synthesis of this compound and its analogs generally follows a multi-step procedure starting from commercially available materials. The following is a representative synthetic scheme.

dot

Caption: General Synthetic Workflow for this compound.

Detailed Protocol:

-

Step 1: Synthesis of Intermediate A. To a solution of the starting pyrimidinedione in a suitable solvent (e.g., acetone), add potassium carbonate and the appropriate alkyl halide (R-Br). Reflux the mixture for 20 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by chromatography to yield Intermediate A.[4]

-

Step 2: Synthesis of Intermediate B. Treat Intermediate A with a strong acid (e.g., 48% HBr in water) and reflux for 18 hours. After cooling, neutralize the reaction mixture and extract with an organic solvent. Dry the organic layer and concentrate to give Intermediate B.[4]

-

Step 3: Synthesis of this compound (Compound 8a). Dissolve Intermediate B in a suitable solvent (e.g., ethanol). Add sodium acetate and reflux for 1 hour. Cool the reaction and add phosphorus oxychloride and DMF, then heat to 55-60 °C for 5 hours. After cooling, add aminoguanidine bicarbonate and heat to 60-70 °C for 8-12 hours. Purify the final product by chromatography.[4]

Note: This is a generalized protocol. For specific reaction conditions, reagent quantities, and purification details, refer to the primary literature.[4][5][6]

In Vitro RmlA Inhibition Assay (Colorimetric)

This assay measures the amount of pyrophosphate (PPi) released during the RmlA-catalyzed reaction using a malachite green-based colorimetric method.

Materials:

-

Purified RmlA enzyme

-

Reaction buffer (50 mM Tris-HCl, pH 7.5; 1 mM DTT; 5 mM MgCl2)

-

dTTP solution (0.2 mM)

-

D-Glucose-1-Phosphate (G1P) solution (1 mM)

-

Saccharomyces cerevisiae pyrophosphatase

-

Malachite green reagent (0.03% w/v malachite green, 0.2% w/v ammonium molybdate, 0.05% v/v Triton X-100 in 0.7 N HCl)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing reaction buffer, dTTP, G1P, and pyrophosphatase.

-

Add 50 µL of the reaction mixture to each well of a 96-well plate.

-

Add a desired concentration of this compound or control vehicle to the wells.

-

Initiate the reaction by adding 5 µg of purified RmlA to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 50 µL of malachite green reagent to each well.

-

Incubate at 37 °C for 5 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

dot

Caption: RmlA Inhibition Assay Workflow.

In Vivo Efficacy Model (Murine Lung Infection Model)

This protocol describes a general framework for evaluating the in vivo efficacy of this compound against P. aeruginosa in a murine lung infection model.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c)

-

P. aeruginosa strain (e.g., PAO1)

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal or intravenous injection)

-

Anesthesia

-

Surgical tools for intratracheal instillation

-

Phosphate-buffered saline (PBS)

-

Luria-Bertani (LB) agar plates

Protocol:

-

Culture P. aeruginosa to the desired growth phase and concentration.

-

Anesthetize the mice.

-

Infect the mice via intratracheal instillation of a defined bacterial suspension.

-

At a specified time post-infection, administer this compound or vehicle control to different groups of mice.

-

Monitor the mice for clinical signs of infection and mortality over a set period.

-

At the end of the experiment, euthanize the mice and harvest the lungs.

-

Homogenize the lung tissue and perform serial dilutions.

-

Plate the dilutions on LB agar to determine the bacterial burden (colony-forming units per gram of tissue).

-

Analyze the data to compare the bacterial load and survival rates between the treated and control groups.

dot

Caption: In Vivo Efficacy Study Workflow.

Future Directions

The discovery of this compound provides a promising starting point for the development of a new class of antibacterial agents. Future research should focus on:

-

Lead Optimization: Further SAR studies to improve the potency, selectivity, and pharmacokinetic properties of the pyrimidinedione scaffold.

-

In Vivo Efficacy: Comprehensive evaluation in various animal models of P. aeruginosa infection.

-

Pharmacokinetic and Toxicological Profiling: Detailed studies to assess the absorption, distribution, metabolism, excretion, and safety of lead compounds.

-

Spectrum of Activity: Investigation of the activity of RmlA inhibitors against other pathogenic bacteria that rely on the L-rhamnose biosynthetic pathway.

Conclusion

This compound is a potent and selective allosteric inhibitor of P. aeruginosa RmlA. Its discovery validates the L-rhamnose biosynthetic pathway as a viable target for the development of novel antibacterial agents. The data and protocols presented in this technical guide are intended to facilitate further research and accelerate the development of this promising class of inhibitors to combat the growing threat of antibiotic resistance.

References

Target Validation of RmlA-IN-1 in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for RmlA-IN-1, a potential inhibitor of the glucose-1-phosphate thymidylyltransferase (RmlA) in Pseudomonas aeruginosa. This document outlines the critical role of RmlA in the bacterium's virulence, details the mechanism of inhibition, and presents a framework for the experimental validation of this compound, supported by established methodologies and expected quantitative outcomes.

Introduction: The Strategic Importance of Targeting RmlA

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity is the lipopolysaccharide (LPS) layer of its outer membrane, which contributes to virulence and acts as a barrier against antimicrobials.[1] The O-antigen component of LPS is crucial for this protective function and for the bacterium's ability to cause infection.

The biosynthesis of the O-antigen relies on the availability of L-rhamnose, a deoxy sugar. The enzyme RmlA, a glucose-1-phosphate thymidylyltransferase, catalyzes the first committed step in the biosynthesis of L-rhamnose from glucose-1-phosphate and dTTP.[2][3][4] This makes RmlA an attractive target for novel anti-infective therapies. By inhibiting RmlA, it is possible to disrupt LPS biosynthesis, thereby compromising the integrity of the bacterial outer membrane, increasing susceptibility to other antibiotics, and reducing virulence.

Genetic studies have confirmed the importance of RmlA for in vivo fitness. A knockout mutant of the rmlA gene in P. aeruginosa PAO1 resulted in a significantly reduced bacterial burden in a murine infection model, underscoring the enzyme's critical role in infectivity and growth within a host.[5]

The L-Rhamnose Biosynthesis Pathway and the Role of RmlA

RmlA initiates the four-step enzymatic pathway that converts glucose-1-phosphate into dTDP-L-rhamnose. This pathway is essential for the production of the L-rhamnose building blocks required for O-antigen synthesis.

Caption: The L-Rhamnose Biosynthesis Pathway in P. aeruginosa.

This compound: Mechanism of Action

While specific data on this compound is not publicly available, it is hypothesized to be an allosteric inhibitor of RmlA. This mechanism is supported by the discovery of other potent thymine analogue inhibitors of P. aeruginosa RmlA that bind to an allosteric site remote from the active site.[3][4][6] These allosteric inhibitors act competitively with respect to glucose-1-phosphate, suggesting they prevent the conformational change required for substrate binding and catalysis.[3][4]

The proposed validation workflow for a novel RmlA inhibitor like this compound would proceed from enzymatic assays to cellular assays and finally to in vivo efficacy models.

Caption: Target Validation Workflow for an RmlA Inhibitor.

Quantitative Data Summary for this compound Target Validation

The following tables present the expected quantitative data from a comprehensive validation study of this compound. The values are hypothetical and serve as a template for reporting experimental results.

Table 1: In Vitro Enzymatic Inhibition of P. aeruginosa RmlA

| Compound | IC50 (nM) | Inhibition Type |

| This compound | 50 | Allosteric Competitive |

| Control Inhibitor | 100 | Competitive |

Table 2: In Vitro Antimicrobial Activity against P. aeruginosa PAO1

| Compound | MIC50 (µg/mL) | Effect on Growth Rate |

| This compound | > 128 | No significant effect |

| Ciprofloxacin | 0.25 | Bactericidal |

Note: RmlA inhibitors are not expected to be bactericidal on their own but rather to act as virulence blockers.

Table 3: Effect of this compound on LPS Production in P. aeruginosa PAO1

| Treatment | LPS O-Antigen Level (% of Wild-Type) |

| Untreated Control | 100% |

| This compound (64 µg/mL) | 25% |

| rmlA knockout | < 5% |

Table 4: In Vivo Efficacy of this compound in a Murine Lung Infection Model

| Treatment Group | Bacterial Load (CFU/lung) at 24h |

| Vehicle Control | 1 x 107 |

| This compound (50 mg/kg) | 5 x 105 |

| rmlA knockout | 1 x 105 |

Detailed Experimental Protocols

RmlA Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified P. aeruginosa RmlA.

Materials:

-

Purified recombinant P. aeruginosa RmlA

-

Glucose-1-phosphate (G1P)

-

Deoxythymidine triphosphate (dTTP)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Coupled enzyme system for detecting pyrophosphate (PPi) release (e.g., using inorganic pyrophosphatase, purine nucleoside phosphorylase, and a phosphate-detecting reagent)

-

This compound dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the this compound dilution to each well.

-

Add 20 µL of a solution containing RmlA enzyme in reaction buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a substrate solution containing G1P and dTTP in reaction buffer.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and measure the amount of PPi produced using a coupled enzyme system and a spectrophotometer.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of P. aeruginosa.

Materials:

-

P. aeruginosa PAO1

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound dissolved in DMSO

-

96-well microplates

Procedure:

-

Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized suspension of P. aeruginosa PAO1 to a final concentration of 5 x 105 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

LPS Quantification Assay

Objective: To quantify the effect of this compound on the production of O-antigen in P. aeruginosa.

Materials:

-

P. aeruginosa PAO1

-

Luria-Bertani (LB) broth

-

This compound

-

LPS extraction kit

-

SDS-PAGE apparatus and reagents

-

Silver staining kit or specific O-antigen antibody for Western blotting

Procedure:

-

Grow P. aeruginosa PAO1 in LB broth in the presence and absence of a sub-MIC concentration of this compound.

-

Harvest the bacterial cells by centrifugation.

-

Extract LPS from the cell pellets using a commercial kit according to the manufacturer's instructions.

-

Separate the LPS extracts by SDS-PAGE.

-

Visualize the LPS bands by silver staining. The characteristic ladder-like pattern of the O-antigen will be apparent.

-

Alternatively, transfer the separated LPS to a membrane and perform a Western blot using an antibody specific for the P. aeruginosa PAO1 O-antigen.

-

Quantify the intensity of the O-antigen bands using densitometry and compare the levels in treated versus untreated samples.

Murine Lung Infection Model

Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a mouse model of pneumonia.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

P. aeruginosa PAO1

-

This compound formulated for in vivo administration

-

Anesthetic (e.g., isoflurane)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Anesthetize the mice.

-

Intranasally infect the mice with a sublethal dose of P. aeruginosa PAO1 (e.g., 1 x 106 CFU).

-

Administer this compound or a vehicle control to the mice at specified time points post-infection (e.g., 2 and 12 hours).

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile PBS.

-

Perform serial dilutions of the lung homogenates and plate on LB agar to determine the bacterial load (CFU/lung).

-

Compare the bacterial loads between the treated and vehicle control groups.

Conclusion

The validation of this compound as an inhibitor of P. aeruginosa RmlA presents a promising strategy for the development of novel anti-virulence agents. The experimental framework detailed in this guide provides a comprehensive approach to characterizing the inhibitor's efficacy from the molecular to the whole-organism level. Successful validation, as indicated by the hypothetical data, would strongly support the advancement of this compound into further preclinical and clinical development as a much-needed therapeutic option against drug-resistant P. aeruginosa infections.

References

- 1. Review: Lipopolysaccharide biosynthesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel drug targets in cell wall biosynthesis exploited by gene disruption in Pseudomonas aeruginosa | PLOS One [journals.plos.org]

- 6. rcsb.org [rcsb.org]

The RmlA Pathway: A Cornerstone of Mycobacterium tuberculosis Cell Wall Integrity and a Prime Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable challenge to global health. This necessitates the exploration of novel drug targets essential for the bacterium's survival. The dTDP-L-rhamnose biosynthesis pathway, and specifically its first and rate-limiting enzyme, glucose-1-phosphate thymidylyltransferase (RmlA), represents a highly attractive target. L-rhamnose is a critical component of the mycobacterial cell wall, linking the peptidoglycan and arabinogalactan layers, and its biosynthesis is absent in mammals, offering a promising therapeutic window. This technical guide provides a comprehensive overview of the RmlA pathway, including its biochemical function, regulation, and its crucial role in Mtb pathogenesis. We present key quantitative data, detailed experimental protocols, and visual diagrams of the pathway and associated workflows to serve as a valuable resource for researchers in the field of tuberculosis drug discovery.

Introduction: The Significance of the RmlA Pathway in Mycobacterium tuberculosis

The unique and complex cell wall of Mycobacterium tuberculosis is central to its virulence and resilience, providing a formidable barrier against host immune responses and antibiotics.[1] A key structural feature of this cell wall is the linker unit, L-rhamnose, which covalently attaches the mycolyl-arabinogalactan complex to the peptidoglycan skeleton.[1][2] The biosynthesis of the precursor for this L-rhamnose, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), is carried out by a four-enzyme pathway encoded by the rml genes (RmlA, RmlB, RmlC, and RmlD).[1][2][3]

The enzyme RmlA (glucose-1-phosphate thymidylyltransferase) catalyzes the initial and rate-limiting step in this pathway, the condensation of α-D-glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose and pyrophosphate (PPi).[1][2][4] The essentiality of the rmlA gene for the growth of mycobacteria has been demonstrated, highlighting its potential as a target for the development of new anti-tuberculosis drugs.[5] Perturbations in RmlA function lead to profound negative effects on bacterial cell morphology and viability.[5][6] This guide delves into the core aspects of the RmlA pathway, providing the necessary technical details for its study and therapeutic targeting.

The RmlA-Catalyzed Reaction and the dTDP-L-Rhamnose Biosynthesis Pathway

The synthesis of dTDP-L-rhamnose is a conserved bacterial pathway that proceeds in four sequential enzymatic steps, as illustrated below.

The Four-Step Rml Pathway

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the reaction between glucose-1-phosphate and dTTP to produce dTDP-D-glucose.[1][2]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Epimerizes the product of RmlB to yield dTDP-4-keto-L-rhamnose.

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the RmlC product to the final product, dTDP-L-rhamnose.

Regulation of RmlA Activity by Phosphorylation

The activity of the RmlA pathway is subject to post-translational regulation, ensuring a controlled supply of L-rhamnose for cell wall synthesis. In M. tuberculosis, the serine/threonine protein kinase PknB has been shown to phosphorylate RmlA.[1][2] This phosphorylation occurs on multiple threonine residues, including Thr-12, Thr-54, and Thr-197, with Thr-12 being a key site located near the enzyme's catalytic center.[1][2] Phosphorylation by PknB negatively regulates the enzymatic activity of RmlA, thereby controlling the flux through the dTDP-L-rhamnose pathway.[2] This regulatory mechanism highlights the integration of cell wall precursor synthesis with other cellular signaling networks.

Quantitative Data

A thorough understanding of the enzymatic properties of RmlA is critical for the development of effective inhibitors. The following table summarizes the available kinetic parameters and optimal reaction conditions for M. tuberculosis RmlA.

| Parameter | Value | Reference |

| Optimal pH | 7.5 | [7] |

| Optimal Temperature | 37 °C | [7] |

| Optimal Mg2+ Concentration | 5 mM | [7] |

| Km for dTTP | Data not explicitly found in searches; determined in[2] | [2] |

| Km for α-D-Glucose-1-Phosphate | Data not explicitly found in searches; determined in[2] | [2] |

| kcat | Data not explicitly found in searches; determined in[2] | [2] |

Note: While the referenced publication confirms the determination of Km and kcat values for M. tuberculosis RmlA, the specific numerical data were not available in the accessed abstracts. For comparative purposes, the Km and kcat values for Streptococcus suis RmlA for dTTP are 49.56 µM and 5.39 s-1, and for Glucose-1-Phosphate are 117.30 µM and 3.46 s-1, respectively.[7]

RmlA as a Drug Target and Inhibitor Screening

The essentiality of RmlA for mycobacterial growth and its absence in humans make it an ideal target for novel anti-tuberculosis drugs.[5] High-throughput screening (HTS) campaigns aimed at identifying RmlA inhibitors are a promising strategy for lead discovery. A typical workflow for an HTS campaign against RmlA is outlined below.

Currently, there is a lack of publicly available, potent, and specific inhibitors of M. tuberculosis RmlA with detailed IC50 values. However, screening efforts have identified compounds with activity against the whole bacterium.

| Inhibitor | IC50 (against RmlA) | MIC (against M. tuberculosis) | Reference |

| Various Compounds | Not Publicly Available | 16 to 128 µg/ml | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the RmlA pathway.

Expression and Purification of Recombinant M. tuberculosis RmlA

This protocol describes the expression of His-tagged RmlA in E. coli and its subsequent purification.

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector containing the M. tuberculosis rmlA gene with an N-terminal His-tag

-

Luria-Bertani (LB) medium

-

Kanamycin (50 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EGTA

-

Ni-NTA agarose beads

-

Wash Buffer: Lysis buffer with 20 mM imidazole

-

Elution Buffer: Lysis buffer with 250 mM imidazole

Procedure:

-

Transform the RmlA expression plasmid into E. coli BL21(DE3) cells.

-

Inoculate a single colony into 10 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow at 25°C for 6 hours.[9]

-

Harvest the cells by centrifugation at 6,000 x g for 5 minutes.[9]

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using an ultrahigh pressure homogenizer.[9]

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a column packed with Ni-NTA agarose beads pre-equilibrated with Lysis Buffer.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged RmlA protein with Elution Buffer.

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-His antibody.

Colorimetric Assay for RmlA Enzyme Activity

This assay measures the amount of pyrophosphate (PPi) released during the RmlA-catalyzed reaction using a malachite green-based reagent.[9]

Materials:

-

Purified RmlA enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl2[9]

-

dTTP solution (stock concentration, e.g., 10 mM)

-

D-Glucose-1-Phosphate (G1P) solution (stock concentration, e.g., 100 mM)

-

Saccharomyces cerevisiae pyrophosphatase (0.04 units/reaction)[9]

-

Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl.[9]

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For a 50 µL reaction, add:

-

Reaction Buffer

-

0.2 mM dTTP (final concentration)

-

1 mM G1P (final concentration)

-

0.04 units of pyrophosphatase

-

-

Add 5 µg of purified RmlA to initiate the reaction.[9]

-

Incubate the plate at 37°C for 30 minutes.[9]

-

Stop the reaction by adding 50 µL of Malachite Green Reagent.[9]

-

Incubate at 37°C for 5 minutes for color development.[9]

-

Measure the absorbance at 630 nm using a microplate reader.[9]

-

A standard curve using known concentrations of phosphate should be prepared to quantify the amount of PPi released.

In Vitro Phosphorylation of RmlA by PknB

This protocol describes the phosphorylation of RmlA by the kinase PknB using radiolabeled ATP.

Materials:

-

Purified recombinant RmlA

-

Purified recombinant PknB (catalytic domain)

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

[γ-32P]ATP

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Set up the phosphorylation reaction in a final volume of 20 µL. Combine:

-

Kinase Buffer

-

1-2 µg of RmlA

-

0.5-1 µg of PknB

-

10 µCi of [γ-32P]ATP

-

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the results using a phosphorimager to detect the incorporation of 32P into RmlA.

Conclusion and Future Directions

The RmlA pathway is unequivocally a critical component of Mycobacterium tuberculosis physiology, playing an indispensable role in the structural integrity of the cell wall. Its essential nature and absence in the human host firmly establish it as a high-value target for the development of novel anti-tubercular agents. This guide has provided a detailed overview of the pathway, its regulation, and methods for its study. Future research should focus on the discovery and optimization of potent and specific RmlA inhibitors. Elucidating the crystal structure of M. tuberculosis RmlA in complex with inhibitors will be instrumental in guiding structure-based drug design efforts. Furthermore, a deeper understanding of the interplay between the RmlA pathway and other cellular processes may reveal additional vulnerabilities that can be exploited for therapeutic intervention. The continued investigation of this pathway holds significant promise for the development of new and effective treatments to combat the global threat of tuberculosis.

References

- 1. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a colorimetric assay and kinetic analysis for Mycobacterium tuberculosis D-glucose-1-phosphate thymidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

- 4. Inhibition of Mycobacterium-RmlA by Molecular Modeling, Dynamics Simulation, and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An rmlA gene encoding d-glucose-1-phosphate thymidylyltransferase is essential for mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of mycobacterial RmlA perturbation on cellular dNTP pool, cell morphology, and replication stress in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

RmlA-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of RmlA-IN-1, a potent inhibitor of the enzyme Glucose-1-phosphate thymidylyltransferase (RmlA). RmlA is a critical enzyme in the biosynthetic pathway of L-rhamnose, an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. The inhibition of this pathway presents a promising strategy for the development of novel antibacterial agents. This compound, also identified as Compound 8a in scientific literature, is a notable allosteric competitive inhibitor of RmlA.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the pyrimidinedione class of compounds. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-amino-1-benzyl-5-(N-phenylsulfamoyl)pyrimidine-2,4(1H,3H)-dione | N/A |

| Molecular Formula | C₁₇H₁₆N₄O₄S | N/A |

| Molecular Weight | 372.40 g/mol | N/A |

| Appearance | White solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| IC₅₀ vs. P. aeruginosa RmlA | 0.073 µM | [1] |

Mechanism of Action

This compound acts as an allosteric competitive inhibitor of the RmlA enzyme.[2] The enzyme catalyzes the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate, the first step in the L-rhamnose biosynthesis pathway.[2][3] this compound binds to an allosteric site on the RmlA enzyme, remote from the active site.[2] Despite not binding to the active site, it acts as a competitive inhibitor with respect to G1P, exhibiting high cooperativity.[2] Structural analysis suggests that the binding of this compound prevents the conformational changes in the RmlA enzyme that are necessary for its ordered bi-bi mechanism.[2]

Experimental Protocols

Synthesis of this compound (Compound 8a)

The synthesis of this compound involves a multi-step process starting from 6-aminouracil. The detailed protocol is as follows:

Scheme 1: Synthesis of this compound

Detailed Protocol:

-

Step 1: Synthesis of 6-Amino-1-benzyluracil.

-

To a suspension of 6-aminouracil in DMF, add potassium carbonate.

-

Add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-amino-1-benzyluracil.

-

-

Step 2: Synthesis of 6-Amino-1-benzyl-5-chlorosulfonyluracil.

-

Add 6-amino-1-benzyluracil portion-wise to an excess of chlorosulfonic acid at 0 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the chlorosulfonylated intermediate.

-

-

Step 3: Synthesis of this compound (6-amino-1-benzyl-5-(N-phenylsulfamoyl)pyrimidine-2,4(1H,3H)-dione).

-

Dissolve 6-amino-1-benzyl-5-chlorosulfonyluracil in pyridine.

-

Add aniline to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford this compound as a white solid.

-

RmlA Inhibition Assay (Malachite Green Assay)

The inhibitory activity of this compound against RmlA is determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate (Pi) produced. The pyrophosphate (PPi) generated from the RmlA-catalyzed reaction is hydrolyzed to two molecules of Pi by inorganic pyrophosphatase, and the Pi is then quantified.

Experimental Workflow:

Detailed Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.

-

Substrates: dTTP and Glucose-1-Phosphate (G1P).

-

Enzymes: Purified P. aeruginosa RmlA and inorganic pyrophosphatase.

-

Inhibitor: this compound dissolved in DMSO.

-

Malachite Green Reagent: A solution containing malachite green, ammonium molybdate, and a surfactant in acid.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, a solution of RmlA enzyme, and varying concentrations of this compound (or DMSO for control).

-

Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrates (dTTP and G1P) and inorganic pyrophosphatase.

-

Incubate the reaction plate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding the malachite green reagent.

-

After a 15-minute incubation at room temperature for color development, measure the absorbance at approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of phosphate to correlate absorbance with the amount of Pi produced.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO) reaction.

-

The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable research tool for studying the L-rhamnose biosynthetic pathway and for the development of novel antibacterial agents. Its well-characterized mechanism of action and potent inhibitory activity make it a strong lead compound for further optimization and preclinical evaluation. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate this compound and similar compounds in their own laboratories.

References

Introduction: The Imperative for Novel Antibacterial Targets

An In-depth Technical Guide to RmlA-IN-1 for Infectious Disease Research

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents that act on new targets. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, remains a prime source of targets for antibiotic development. A key component of the cell wall in many pathogenic bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, is L-rhamnose. The biosynthesis of this sugar is crucial for the structural integrity of the cell envelope, linking the peptidoglycan and arabinogalactan layers in mycobacteria and forming part of the lipopolysaccharide (LPS) O-antigen in Gram-negative bacteria.[1]

The pathway for synthesizing the L-rhamnose precursor, dTDP-L-rhamnose, involves four enzymes: RmlA, RmlB, RmlC, and RmlD. The first enzyme in this pathway, Glucose-1-phosphate thymidylyltransferase (RmlA), catalyzes the condensation of glucose-1-phosphate (G1P) with deoxythymidine triphosphate (dTTP).[1][2][3] Studies have shown that RmlA is essential for the growth and viability of pathogens like M. tuberculosis, making it a highly attractive target for the development of new antibacterial drugs.[4] This guide focuses on this compound, a potent, first-in-class allosteric inhibitor of RmlA, detailing its mechanism, activity, and the experimental protocols relevant to its study.

The dTDP-L-rhamnose Biosynthesis Pathway

The conversion of G1P to dTDP-L-rhamnose is a critical four-step enzymatic process within the cytoplasm of bacteria. RmlA initiates this sequence, making it the rate-limiting step and a key point of regulation. The subsequent enzymes, RmlB, RmlC, and RmlD, sequentially modify the dTDP-D-glucose product to ultimately yield dTDP-L-rhamnose, which is then utilized by glycosyltransferases for cell wall construction.

This compound: A Potent Allosteric Inhibitor

This compound (also identified in the literature as Compound 8a) is a potent thymine analogue inhibitor of the RmlA enzyme from P. aeruginosa.[5][6][7][8] Unlike traditional inhibitors that compete with substrates at the active site, this compound employs a more sophisticated mechanism of allosteric inhibition.

Mechanism of Action

RmlA functions as a tetramer, and its activity is governed by conformational changes upon substrate binding. The enzyme follows an ordered bi-bi mechanism where dTTP must bind first, inducing a conformational change that creates the binding site for the second substrate, G1P.[2][4]

This compound does not bind at the active site. Instead, it binds to a distinct allosteric site located at a monomer-monomer interface, remote from the catalytic center.[2][4] By binding to this allosteric pocket, this compound stabilizes the enzyme in a conformation where the G1P binding site cannot be properly formed, even after dTTP has bound. This action effectively prevents the catalytic cycle from proceeding. Despite its allosteric binding mode, the inhibitor acts competitively with respect to G1P.[2][4]

Quantitative Data on RmlA Inhibitor Activity

This compound demonstrates potent inhibition of the target enzyme in biochemical assays. While extensive in-vivo data is still emerging, the high enzymatic inhibition and the activity of related compounds against whole-cell bacteria underscore the potential of this inhibitor series.

| Compound | Target Organism | Assay Type | Value | Reference |

| This compound (8a) | P. aeruginosa (Enzyme) | IC50 | 0.073 µM (73 nM) | [4][5] |

| Compound 8f | M. tuberculosis (Cell) | MIC100 | 25 µg/mL | [4] |

| Compound 8p | M. tuberculosis (Cell) | MIC100 | 50 µg/mL | [4] |

| Isoniazid | M. tuberculosis (Cell) | MIC100 | 0.078 µg/mL (Control) | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, enzymatic screening, and antimicrobial susceptibility testing of this compound and its analogues.

Protocol 1: RmlA Enzymatic Activity Assay (Colorimetric)

This assay quantifies RmlA activity by measuring the amount of pyrophosphate (PPi) released during the condensation reaction. The released PPi is detected using a malachite green reagent.[9][10][11]

Materials:

-

Purified RmlA enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂

-

Substrates: dTTP (0.2 mM final), D-Glucose-1-Phosphate (1 mM final)

-

Saccharomyces cerevisiae inorganic pyrophosphatase (0.04 units/reaction)

-

This compound or other test compounds (dissolved in DMSO)

-

Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, 0.05% (v/v) Triton X-100 in 0.7 N HCl

-

96-well microplate and plate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each reaction, add 5 µg of purified RmlA to 50 µL of Reaction Buffer.

-

Add the test compound (e.g., this compound) at various concentrations. Include a DMSO-only control.

-

To initiate the reaction, add the substrates (dTTP and G1P) and the inorganic pyrophosphatase.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

-

Incubate at 37°C for an additional 5 minutes to allow for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Synthesis of this compound Analogues

The synthesis of this compound and its analogues is based on the selective N¹-alkylation of a substituted 6-chlorouracil core, followed by nucleophilic substitution at the C6 position.[1]

Representative Synthesis Scheme:

-

N¹-Benzylation: React 6-chlorouracil with 4-bromobenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to selectively alkylate the N¹ position, yielding 1-(4-bromobenzyl)-6-chlorouracil.

-

C6-Amination: React the N¹-benzylated intermediate with an appropriate aminoalkylamine (e.g., N-Boc-1,4-diaminobutane for an analogue) under heating. The amine displaces the chlorine at the C6 position.

-

Bromination (if required): To introduce a bromine at the C5 position (a feature of potent inhibitors), treat the product from step 2 with N-Bromosuccinimide (NBS) in a solvent like methanol.

-

Deprotection (if required): If a protecting group like Boc was used on the alkyl chain, remove it using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final primary amine.

-

Purification: Purify the final product using column chromatography or recrystallization. Characterize using NMR and mass spectrometry.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Materials:

-

Test organism (e.g., M. tuberculosis H37Rv or P. aeruginosa PAO1)

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for P. aeruginosa; Middlebrook 7H9 broth with appropriate supplements for M. tuberculosis.

-

This compound stock solution in DMSO.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[13]

Procedure:

-

Dispense 100 µL of broth into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of this compound (in broth) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (broth and bacteria, no drug). Well 12 serves as the sterility control (broth only).

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

-

Cover the plate and incubate at 37°C for 18-24 hours (P. aeruginosa) or longer for M. tuberculosis until growth is clearly visible in the growth control well.

-

Determine the MIC by visual inspection. The MIC is the lowest drug concentration in which there is no visible turbidity (i.e., the first clear well).

Workflow for RmlA Inhibitor Discovery

The identification of this compound was the result of a systematic drug discovery campaign that can be adopted for finding other allosteric inhibitors. The workflow integrates high-throughput screening with structural biology and medicinal chemistry to identify and optimize lead compounds.[2]

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel antibiotics, validating the allosteric inhibition of RmlA as a viable therapeutic strategy. Its high potency at the enzymatic level provides a strong foundation for lead optimization. Future research should focus on improving the compound's cell permeability and pharmacokinetic properties, which are critical for whole-cell activity and in vivo efficacy. The exposed amine on related analogues provides a chemical handle for attaching siderophores or other moieties to enhance bacterial uptake.[1][3] Continued exploration of the RmlA allosteric site through structure-based design will likely yield a new generation of antibiotics to combat drug-resistant infectious diseases.

References

- 1. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amsbio.com [amsbio.com]

- 8. This compound|1415030-78-2|COA [dcchemicals.com]

- 9. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

- 10. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Orthosteric and Allosteric Inhibition of RmlA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-1-phosphate thymidylyltransferase (RmlA) is a critical enzyme in the biosynthesis of dTDP-L-rhamnose, an essential component of the bacterial cell wall in many pathogenic species, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the orthosteric and allosteric inhibition of RmlA, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: RmlA as a Key Antibacterial Target

RmlA, also known as glucose-1-phosphate thymidylyltransferase, catalyzes the first committed step in the dTDP-L-rhamnose biosynthetic pathway: the condensation of deoxythymidine triphosphate (dTTP) and glucose-1-phosphate (G1P) to produce dTDP-D-glucose and pyrophosphate.[1][2] This pathway's final product, dTDP-L-rhamnose, is a crucial precursor for the synthesis of rhamnose-containing glycans that are integral to the structural integrity and virulence of many bacterial pathogens.[1] The essentiality of this pathway for bacterial survival, coupled with its absence in mammalian cells, positions RmlA as a promising target for the development of selective antibacterial therapeutics.

Modes of RmlA Inhibition: A Tale of Two Sites

Inhibition of RmlA can be achieved through two primary mechanisms: orthosteric and allosteric inhibition. Orthosteric inhibitors bind to the active site, directly competing with the natural substrates, while allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.

Orthosteric Inhibition: Targeting the Active Site

The active site of RmlA is a well-defined pocket that accommodates its substrates, dTTP and G1P. Orthosteric inhibition of RmlA primarily involves molecules that mimic these substrates.

The most well-characterized orthosteric inhibitor of RmlA is its own downstream product, dTDP-L-rhamnose . This feedback inhibition represents a natural regulatory mechanism within the biosynthetic pathway.[1] dTDP-L-rhamnose acts as a competitive inhibitor with respect to both dTTP and G1P, effectively controlling the flux through the pathway.[1]

Allosteric Inhibition: A Novel Approach to RmlA Modulation

Recent research has unveiled the existence of a distinct allosteric site on the RmlA enzyme, opening up new avenues for inhibitor design.[3][4] This allosteric site is located at the interface between RmlA monomers, distant from the active site.[3] Allosteric inhibitors offer potential advantages over their orthosteric counterparts, including higher specificity and a reduced likelihood of developing resistance through active site mutations.

High-throughput screening campaigns have successfully identified potent, nanomolar allosteric inhibitors of P. aeruginosa RmlA.[3][4] These inhibitors are typically thymine analogues that bind to the allosteric site and, despite their non-competitive binding location, exhibit competitive inhibition kinetics with respect to G1P, with a high degree of cooperativity.[3][4] This suggests that allosteric inhibitor binding prevents the conformational changes necessary for the ordered binding of substrates, a key feature of RmlA's catalytic mechanism.[3]

Quantitative Analysis of RmlA Inhibitors

The potency of RmlA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the available quantitative data for known orthosteric and allosteric inhibitors of RmlA.

Table 1: Orthosteric Inhibitors of RmlA

| Inhibitor | Target Organism | Inhibition Type | Ki | Reference |

| dTDP-L-rhamnose | P. aeruginosa | Competitive | 22 µM | [1] |

Table 2: Allosteric Inhibitors of P. aeruginosa RmlA *

| Compound ID | IC50 (µM) | Reference |

| 8a | 0.073 | [5] |

| 15a | 1.3 | [5] |

| 1b | 0.25 | [6] |

| 1d | 0.11 | [6] |

| 1e | 0.09 | [6] |

| 1f | 1.2 | [6] |

*A selection of potent inhibitors from cited literature.

Experimental Protocols for Studying RmlA Inhibition

Accurate determination of RmlA activity and inhibition requires robust and reproducible experimental protocols. The most commonly employed method is a colorimetric coupled-enzyme assay.

RmlA Activity Assay: A Colorimetric Approach

This assay measures the production of pyrophosphate (PPi), a product of the RmlA-catalyzed reaction. The PPi is subsequently hydrolyzed by an inorganic pyrophosphatase, and the resulting inorganic phosphate (Pi) is detected using a malachite green-based reagent, leading to a color change that can be quantified spectrophotometrically.

Materials:

-

Purified RmlA enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂

-

Substrates: dTTP (0.2 mM), D-Glucose-1-Phosphate (1 mM)

-

Coupling Enzyme: Saccharomyces cerevisiae inorganic pyrophosphatase (0.04 units)

-

Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 620-650 nm

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer, dTTP, G1P, and inorganic pyrophosphatase in a microcentrifuge tube.

-

Add a known amount of purified RmlA enzyme to initiate the reaction. For a 50 µL reaction, 5 µg of RmlA is typically used.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The reaction time should be within the linear range of the assay.

-

Stop the reaction by adding an equal volume (50 µL) of the malachite green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance of the solution at 630 nm using a spectrophotometer.

-

A standard curve using known concentrations of phosphate should be prepared to quantify the amount of PPi produced.

RmlA Inhibition Assay

The inhibition assay follows the same principle as the activity assay, with the addition of the inhibitor to the reaction mixture.

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, substrates, and varying concentrations of the inhibitor.

-

Add the purified RmlA enzyme to initiate the reaction.

-

Incubate and stop the reaction as described in the activity assay protocol.

-

Measure the absorbance and calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing RmlA Mechanisms and Workflows

Graphical representations are invaluable tools for understanding complex biological processes. The following diagrams, generated using the DOT language, illustrate the RmlA catalytic cycle, the mechanisms of inhibition, and a typical experimental workflow.

RmlA Catalytic Cycle

Caption: The ordered bi-bi catalytic mechanism of RmlA.

Orthosteric vs. Allosteric Inhibition of RmlA

References

- 1. The structural basis of the catalytic mechanism and regulation of glucose‐1‐phosphate thymidylyltransferase (RmlA) | The EMBO Journal [link.springer.com]

- 2. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. devtoolsdaily.com [devtoolsdaily.com]

RmlA-IN-1 Specificity for Bacterial RmlA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel antibacterial agents that act on new targets. Glucose-1-phosphate thymidylyltransferase (RmlA) is a crucial enzyme in the biosynthesis of L-rhamnose, an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1][2] The absence of a homologous pathway in humans makes RmlA an attractive target for the development of new antibiotics. This technical guide provides a comprehensive overview of a novel class of allosteric inhibitors of bacterial RmlA, herein represented by the exemplar RmlA-IN-1. We will delve into the specificity, mechanism of action, and the experimental methodologies used to characterize these inhibitors, providing a valuable resource for researchers in the field of antibacterial drug discovery.

Introduction to Bacterial RmlA